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molecular formula C8H8BrClO2S B061448 1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene CAS No. 180200-86-6

1-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzene

Cat. No. B061448
M. Wt: 283.57 g/mol
InChI Key: FQVJALWTFNYNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08455645B2

Procedure details

A cooled (0° C.), stirred suspension of (2-chloro-4-methanesulfonyl-phenyl)-methanol (19.1 g, 0.087 mol) in diethyl ether (250 ml) under an inert atmosphere, is treated with phosphorus tribromide (5.2 ml, 0.029 mol) and allowed to stir and warm to room temperature overnight. The resulting mixture is diluted with water (100 ml) and the organic portion is separated and dried over NaOH pellets for 5 minutes. The solvent is removed in vacuo and the resulting crude residue is loaded on a pre-packed Isolute™ silica column and eluted with iso-hexane/ethyl acetate (4:1) to yield the titled compound as a white powder.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:5]=[CH:4][C:3]=1[CH2:12]O.P(Br)(Br)[Br:15]>C(OCC)C.O>[Br:15][CH2:12][C:3]1[CH:4]=[CH:5][C:6]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:7][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)S(=O)(=O)C)CO
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
TEMPERATURE
Type
TEMPERATURE
Details
warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the organic portion is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaOH pellets for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
WASH
Type
WASH
Details
eluted with iso-hexane/ethyl acetate (4:1)

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=C(C=C1)S(=O)(=O)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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